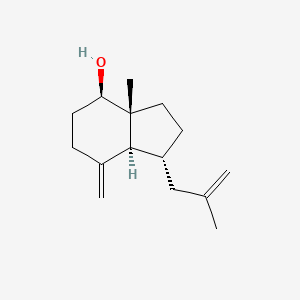
JWH 018 6-hydroxyindole metabolite-d9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
JWH 018 6-hydroxyindole metabolite-d9 contains nine deuterium atoms at the 2, 2’, 3, 3’, 4, 4’, 5, 5, and 5 positions. It is intended for use as an internal standard for the quantification of JWH 018 6-hydroxyindole metabolite by GC- or LC-mass spectrometry (MS). JWH 018 6-hydroxyindole metabolite is a minor monohydroxylated urinary metabolite of JWH 018, a WIN 55,212-2 derivative that is a mildly selective agonist of the peripheral cannabinoid receptor.
Aplicaciones Científicas De Investigación
Metabolite Differentiation and Identification
Mass Spectrometric Hydroxyl-Position Determination Method : A study developed a method using gas chromatography-electron ionization-tandem mass spectrometry (GC-EI-MS/MS) to differentiate the positional isomers of JWH-018's hydroxyindole metabolites. This method enabled the identification of the 6-hydroxyindole metabolite in JWH-018 administered mice (Kusano et al., 2016).
Quantitative Measurement in Human Urine : A liquid chromatography tandem mass spectrometry (LC-MS/MS) procedure, along with automated solid-phase extraction, was used to quantitatively measure omega and omega-1 metabolites of JWH-018 in human urine. This method provided rapid resolution and sensitivity for trace analysis (Chimalakonda et al., 2011).
Monitoring in Legal Cases : Another study used LC-MS/MS to monitor urinary metabolites of JWH-018 in drug offenders. It identified various metabolites including 6-hydroxyindole metabolites, highlighting the variation in metabolic patterns (Jang et al., 2013).
Pharmacokinetic Insights
- Pharmacokinetic Properties Study : Research investigating the pharmacokinetics of JWH-018 inhalation in serum revealed insights into its metabolism and the presence of its metabolites, including the 6-hydroxyindol metabolite (Toennes et al., 2017).
Metabolite Characterization
Identification of Common Metabolite : A study identified a common metabolite for naphthoylindole-based synthetic cannabinoids, including JWH-018, in urine specimens. This metabolite, potentially useful as a biomarker, was characterized using various mass spectrometric and liquid chromatographic techniques (Lovett et al., 2013).
Comparative Metabolite Analysis : Research on AM-2201 metabolites in urine also provided a comparative analysis with JWH-018 abuse, revealing unique metabolic patterns for each drug. This study contributed to differentiating the abuse of various synthetic cannabinoids (Jang et al., 2014).
Activity at Receptors
- Glucuronidated Metabolite Activity : A major glucuronidated metabolite of JWH-018 was studied for its activity at cannabinoid type 1 receptors (CB1Rs). The study found that this metabolite, JWH-018-N-(5-hydroxypentyl) β-D-glucuronide, possesses antagonistic activity at CB1Rs (Seely et al., 2012).
Propiedades
Nombre del producto |
JWH 018 6-hydroxyindole metabolite-d9 |
|---|---|
Fórmula molecular |
C24H14D9NO2 |
Peso molecular |
366.5 |
InChI |
InChI=1S/C24H23NO2/c1-2-3-6-14-25-16-22(20-13-12-18(26)15-23(20)25)24(27)21-11-7-9-17-8-4-5-10-19(17)21/h4-5,7-13,15-16,26H,2-3,6,14H2,1H3/i1D3,2D2,3D2,6D2 |
Clave InChI |
OTRCAWIVHSQWPC-YGYNLGCDSA-N |
SMILES |
[2H]C(C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])([2H])CN1C2=CC(O)=CC=C2C(C(C3=CC=CC4=C3C=CC=C4)=O)=C1 |
Sinónimos |
(6-hydroxy-1-pentyl-2,2,3,3,4,4,5,5,5-d9-1H-indol-3-yl)(naphthalen-1-yl)-methanone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



